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Compound of Interest

Compound Name: L-(+)-Threo-chloramphenicol

Cat. No.: B148742

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for L-(+)-Threo-chloramphenicol, a broad-spectrum antibiotic. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable reference data for researchers and professionals in the field of

drug development and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that
provides detailed information about the molecular structure of a compound. The following
tables summarize the reported *H and 3C NMR chemical shifts for L-(+)-Threo-

chloramphenicol.

'H NMR Data

Table 1: *H NMR Chemical Shifts for L-(+)-Threo-Chloramphenicol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.13 d 2H Ar-H
7.51 d 2H Ar-H
6.45 d 1H NH
5.15 d 1H CH-OH
4.20 m 1H CH-NH
3.85 dd 1H CH2-OH
3.65 dd 1H CH2-OH
3.55 d 1H CH-Cl2

Note: Spectra are typically recorded in deuterated solvents such as DMSO-de or CDCls.
Chemical shifts may vary slightly depending on the solvent and concentration.

*C NMR Data

Table 2: 13C NMR Chemical Shifts for L-(+)-Threo-Chloramphenicol
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Chemical Shift (8) ppm Assignment

164.5 C=0 (amide)

148.0 Ar-C (quaternary, attached to NOz2)
147.5 Ar-C (quaternary)

128.0 Ar-CH

1235 Ar-CH

78.5 CH-OH

66.0 CH-Clz

60.5 CH2-OH

56.0 CH-NH

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule,
providing information about its functional groups. The IR spectrum of L-(+)-Threo-
chloramphenicol exhibits characteristic absorption bands corresponding to its various
structural features.

Table 3: Key IR Absorption Bands for L-(+)-Threo-Chloramphenicol
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Wavenumber (cm~?)

Intensity

Assignment

3352 - 3246 Strong, Broad O-H and N-H stretching
3081 Medium Aromatic C-H stretching
1681 Strong C=0 stretching (amide I)
1559 Strong C=C stretching (aromatic)
1521 Strong NO2 asymmetric stretching
1518 Strong N-H bending (amide II)
1351 Strong NO2 symmetric stretching
662 Medium C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and fragmentation pattern of a compound. For L-(+)-Threo-chloramphenicol, a common

ionization technique is electrospray ionization (ESI), often coupled with tandem mass

spectrometry (MS/MS) for structural elucidation.

Table 4: Mass Spectrometry Data for L-(+)-Threo-Chloramphenicol

m/z (Mass-to-Charge Ratio)

lon Type

321.0 [M-H]~ (Precursor lon)
257.0 Product lon
194.0 Product lon
176.0 Product lon
152.0 Product lon

Note: The fragmentation pattern can be influenced by the collision energy used in MS/MS

experiments.
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Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented
above. Specific instrument parameters may need to be optimized for individual experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for obtaining NMR spectra of L-(+)-Threo-chloramphenicol is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of L-(+)-Threo-chloramphenicol in a
suitable deuterated solvent (e.g., DMSO-des or CDCIs) to a final volume of 0.5-0.7 mL in a
standard 5 mm NMR tube.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of
13C_

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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The following protocol describes the acquisition of an FT-IR spectrum of L-(+)-Threo-
chloramphenicol using the KBr pellet method:

e Sample Preparation:

o Thoroughly grind 1-2 mg of L-(+)-Threo-chloramphenicol with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[e]

Place the KBr pellet in the sample holder and acquire the sample spectrum.

[e]

Typically, spectra are collected over the range of 4000-400 cm~1* with a resolution of 4

cm™1,

[e]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A general procedure for the analysis of L-(+)-Threo-chloramphenicol by Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization is as
follows:

o Sample Preparation: Prepare a dilute solution of L-(+)-Threo-chloramphenicol (e.g., 1-10
pg/mL) in a suitable solvent system compatible with the LC mobile phase (e.g.,
methanol/water or acetonitrile/water).
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e Instrumentation: Employ a high-performance liquid chromatograph (HPLC) coupled to a
tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an
electrospray ionization (ESI) source.

e Liquid Chromatography:
o Use a suitable reversed-phase column (e.g., C18).

o Develop a gradient or isocratic elution method using a mobile phase typically consisting of
water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of
additive like formic acid or ammonium acetate to improve ionization.

e Mass Spectrometry:
o Operate the ESI source in negative ion mode.

o Optimize source parameters such as capillary voltage, nebulizer gas flow, and drying gas
temperature.

o For MS/MS analysis, select the precursor ion (m/z 321 for [M-H]~) in the first mass
analyzer.

o Induce fragmentation in the collision cell by applying an optimized collision energy.

[¢]

Scan for the expected product ions in the second mass analyzer.

o Data Analysis: Analyze the resulting mass spectra to identify the precursor and product ions
and to confirm the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like L-(+)-Threo-chloramphenicol.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of L-(+)-Threo-Chloramphenicol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148742#spectroscopic-data-of-I-threo-
chloramphenicol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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